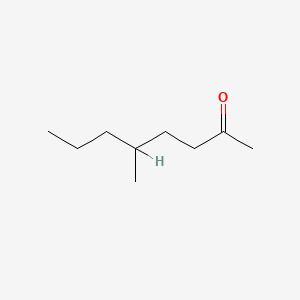

5-Methyl-2-octanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyloctan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-8(2)6-7-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVLGOPSYZTLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041444 | |

| Record name | 5-Methyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58654-67-4 | |

| Record name | 5-Methyl-2-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyloctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUT0C28KSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Methyl Ketones in Scientific Inquiry

Methyl ketones are a class of organic compounds characterized by a carbonyl group bonded to a methyl group and another alkyl group. Their significance in scientific research is extensive and multidisciplinary. In biology, methyl ketones are recognized as naturally occurring compounds in a variety of plants, insects, and microorganisms. nih.govresearchgate.net They can be products of fatty acid metabolism or biosynthesized for roles such as chemical defense or signaling. nih.gov The study of these natural origins helps to elucidate biochemical pathways and ecological interactions. researchgate.net

In the field of food science, methyl ketones are known to contribute to the aroma and flavor profiles of various foods, such as cheese and fruits. nih.gov They can be formed through processes like lipid oxidation, and research in this area is crucial for understanding food quality and stability. Furthermore, recent research has explored the potential of methyl ketones as next-generation biofuels. rsc.orgresearchgate.net Studies are investigating their production through biotechnological methods and their performance in combustion engines, highlighting their relevance in the search for sustainable energy sources. rsc.org

Scope and Objectives of Research on 5 Methyl 2 Octanone

The principal focus of academic research on 5-Methyl-2-octanone has been its toxicological properties, specifically its potential to cause neurotoxicity. A key objective of this research was to determine whether this compound was responsible for the toxic neuropathy observed with a commercial solvent mixture known as methyl heptyl ketone. researchgate.net

Detailed investigations were designed to isolate the effects of this compound from other components in the commercial mixture. The research found that purified this compound did not produce neurotoxicity in laboratory rats. However, a significant finding was its ability to potentiate, or increase, the neurotoxic effects of another ketone, 5-nonanone (B165733), which was also present in the mixture. sigmaaldrich.com When this compound and 5-nonanone were combined in the same proportions as found in the commercial solvent, the degree of neurotoxicity seen with the original mixture was replicated. This demonstrated that the neurotoxicity of the commercial solvent was primarily due to the properties of 5-nonanone, potentiated by this compound.

Historical Perspective of 5 Methyl 2 Octanone Studies

Presence in Biological Matrices and Natural Products

Information regarding the specific identification of this compound within plant and fungal species, or as a widespread environmental volatile organic compound, is limited in the reviewed sources.

Direct identification of this compound in specific plant or fungal species was not found in the provided search results. While some studies mention the presence of various ketones in microbial volatile profiles or plant extracts, these often refer to 2-octanone (B155638) or other ketone structures, rather than specifically this compound labproinc.comfoodb.canih.govhmdb.cafishersci.commdpi.comoup.com. For instance, research on volatile organic compounds (VOCs) from Bacillus species identified several ketones, including 2-octanone and 5-methyl-2-hexanone (B1664664), as principal components, but this compound was not explicitly listed figshare.comresearchgate.netepa.gov. Similarly, a study on guggul gum extract identified a related compound, "5(1- methyl, 1-amino ethyl)-5- methyl-2-octanone," which possesses antibacterial activity, but this is chemically distinct from this compound itself academicjournals.org.

This compound is recognized for its contribution to flavor and aroma profiles, primarily in the context of its use as a food flavoring agent. It imparts a fruity and slightly sweet taste ontosight.ai. In the flavor industry, it is noted for adding fruity, blue, and parmesan cheese-like notes, along with mushroom and dairy nuances, to various food products, including dairy items, fruits, and cooked meats molbase.com. While it is used in food products, specific instances of its natural detection in food systems, independent of its addition as a flavoring agent, are not detailed for this compound in the provided literature. However, the closely related compound, 2-octanone, has been reported in a wide array of foods such as coffee, cocoa, beer, butter, apples, bananas, and various cheeses labproinc.comfoodb.canih.govfishersci.com.

The presence of this compound as a volatile organic compound (VOC) in general environmental contexts, such as air or soil samples, is not explicitly detailed in the provided search results. Studies discussing VOCs from microbial sources or atmospheric chemistry primarily focus on other ketones or related compounds nih.govfigshare.comresearchgate.netepa.govmdpi.com. For instance, research on bacterial VOCs lists various ketones but does not specifically include this compound figshare.comresearchgate.netepa.gov. Likewise, atmospheric chemistry studies have examined the reactions of VOCs, including data for 2-octanone, but not directly for this compound nih.govechemi.comusgs.gov.

Biogeochemical Cycling and Environmental Partitioning

Information regarding the specific biogeochemical cycling, formation, degradation, or atmospheric interactions of this compound in natural ecosystems is limited.

The natural formation pathways and degradation processes of this compound in ecosystems are not detailed in the provided literature. Safety data sheets indicate that it is not readily degradable in wastewater treatment plants thermofisher.com. For the related compound 2-octanone, theoretical biochemical oxygen demand (BOD) values suggest that biodegradation may occur in soil echemi.com, but this does not directly apply to this compound without specific studies.

Data on the volatilization and specific atmospheric interactions of this compound are scarce. Safety data sheets suggest it has low water solubility and is not likely to be mobile in the environment thermofisher.com. While studies have investigated the volatilization of ketones from water and soil, these often focus on 2-octanone echemi.comusgs.gov. For 2-octanone, its Henry's Law constant indicates it is expected to volatilize from water surfaces and moist soil echemi.com. The chemical structure of this compound, with its methyl group branching off the main octanone chain, might influence its volatilization characteristics compared to straight-chain ketones, as suggested by studies on other branched ketones usgs.govscbt.com. However, specific data for this compound is not provided.

Summary of Properties and Uses

| Property/Use | Description | Source(s) |

| Chemical Formula | C9H18O | ontosight.aifishersci.nlnih.govtcichemicals.comlabproinc.com |

| Molecular Weight | 142.24 g/mol | ontosight.aifishersci.nlnih.govtcichemicals.comlabproinc.com |

| Appearance | Colorless liquid | ontosight.aifishersci.nllabproinc.com |

| Odor | Fruity and slightly floral; pleasant odor | ontosight.ailabproinc.com |

| Boiling Point | 173-175°C | ontosight.ai |

| Density | ~0.822 g/cm³ at 20°C | ontosight.ai |

| Purity (Commercial) | Min. 80.0% (GC) | tcichemicals.comlabproinc.com |

| Flavor Contribution | Fruity and slightly sweet taste; adds fruity, cheese-like, mushroom, and dairy nuances | ontosight.aimolbase.com |

| Industry Use | Fragrance, cosmetics, personal care products, food flavoring agent | ontosight.ai |

| Environmental Mobility | Not likely mobile in the environment due to low water solubility | thermofisher.com |

| Biodegradability (Wastewater) | Not degradable in waste water treatment plants | thermofisher.com |

Compound Names Mentioned

this compound

4-methylheptylketone

2-Octanone (mentioned in relation to similar compounds and food sources)

5-methyl-2-hexanone (mentioned in microbial VOC profiles)

3-octanone (B92607) (mentioned in microbial VOC profiles)

5(1- methyl, 1-amino ethyl)-5- methyl-2-octanone (related compound with antibacterial activity)

Enzymatic Pathways Leading to Methyl Ketone Formation

The biosynthesis of methyl ketones is a multi-step enzymatic process that primarily involves the interception of intermediates from the fatty acid degradation pathway, specifically β-oxidation. researchgate.net This process is not a primary metabolic pathway but rather a shunt that diverts fatty acid intermediates towards the production of these volatile compounds.

Fatty Acid Degradation and β-Oxidation Pathways

The catabolism of fatty acids through the β-oxidation cycle is a fundamental energy-generating process in many organisms. nih.govchemspider.com This pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. nih.gov The core of methyl ketone biosynthesis lies in the incomplete oxidation of fatty acids, where the process is halted at the β-ketoacyl-CoA or β-ketoacyl-ACP (acyl carrier protein) stage. researchgate.net

For the synthesis of this compound, the precursor is a branched-chain fatty acid, likely 5-methyloctanoic acid. This specialized fatty acid would undergo activation to 5-methyloctanoyl-CoA and then enter the β-oxidation pathway. The key steps leading to the methyl ketone precursor are:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons.

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming the crucial β-ketoacyl-CoA intermediate. nih.gov

At this juncture, the β-ketoacyl-CoA can be diverted from the standard β-oxidation pathway towards methyl ketone synthesis.

Role of Specific Enzymes (e.g., methyl ketone synthases, thioesterases)

The conversion of the β-ketoacyl intermediate into a methyl ketone is typically a two-step process catalyzed by a pair of enzymes, often referred to as methyl ketone synthases. researchgate.net This has been extensively studied in wild tomato (Solanum habrochaites), which produces high levels of straight-chain methyl ketones. nih.gov

Thioesterases (Methyl Ketone Synthase 2 activity): The first step involves the hydrolysis of the thioester bond of the β-ketoacyl-ACP or β-ketoacyl-CoA. In S. habrochaites, this is carried out by ShMKS2, a thioesterase that releases the free β-keto acid. theclinivex.com In engineered bacterial systems, native thioesterases like FadM from Escherichia coli have been shown to effectively catalyze this reaction, particularly on β-ketoacyl-CoAs. researchgate.net These enzymes exhibit substrate specificity, which influences the profile of the methyl ketones produced.

Decarboxylases (Methyl Ketone Synthase 1 activity): The resulting β-keto acid is unstable and can undergo spontaneous decarboxylation to form a methyl ketone. theclinivex.com However, this process can be enzymatically catalyzed to enhance the rate of formation. In S. habrochaites, ShMKS1, a decarboxylase, performs this function. nih.gov In some engineered microbial systems, the decarboxylation step has been observed to occur spontaneously without the need for a specific decarboxylase. theclinivex.comlbl.gov

The following table summarizes the key enzymes and their roles in methyl ketone formation:

| Enzyme Class | Specific Example(s) | Function | Substrate | Product |

| Thioesterase | ShMKS2, FadM | Hydrolysis of the thioester bond | β-ketoacyl-ACP/CoA | β-keto acid |

| Decarboxylase | ShMKS1 | Decarboxylation of the β-keto acid | β-keto acid | Methyl ketone + CO₂ |

Biosynthetic Intermediates and Precursors

The primary precursors for methyl ketone biosynthesis are fatty acids. For this compound, the logical precursor is the C9 branched-chain fatty acid, 5-methyloctanoic acid . The biosynthesis of such branched-chain fatty acids can occur through several routes, often initiated by branched-chain amino acid catabolism which provides branched short-chain acyl-CoA primers (e.g., isovaleryl-CoA from leucine, isobutyryl-CoA from valine, or 2-methylbutyryl-CoA from isoleucine) for the fatty acid synthase (FAS) machinery. Alternatively, branched-chain fatty acids can be synthesized by incorporating methylmalonyl-CoA as an extender unit during fatty acid elongation. researchgate.net

Once the precursor fatty acid is synthesized, it enters the β-oxidation pathway, generating the key intermediates for methyl ketone formation. The direct biosynthetic intermediates in the final steps of this compound synthesis are:

3-Keto-5-methyloctanoyl-CoA (or -ACP): This is the β-ketoacyl intermediate formed during the β-oxidation of 5-methyloctanoic acid.

3-Keto-5-methyloctanoic acid: This free β-keto acid is produced after the hydrolysis of the thioester bond by a thioesterase.

The subsequent decarboxylation of 3-keto-5-methyloctanoic acid yields the final product, this compound.

Microbial and Plant Metabolic Engineering for Ketone Production

The potential of methyl ketones as biofuels and specialty chemicals has driven significant research into their production through metabolic engineering of microorganisms and plants. researchgate.net The strategies generally focus on enhancing the flux of precursors and introducing the necessary enzymatic activities to convert them into the desired ketones.

Heterologous Expression Systems for this compound Biosynthesis

Escherichia coli and the yeast Saccharomyces cerevisiae are common hosts for the heterologous production of fatty acid-derived molecules, including methyl ketones. theclinivex.com While specific examples of engineering for this compound are not widely documented, the principles established for straight-chain methyl ketones can be applied.

A heterologous expression system for this compound would likely involve:

Engineering a branched-chain fatty acid precursor pathway: This could involve expressing genes for the synthesis of branched-chain primers or for the production of methylmalonyl-CoA and engineering the fatty acid synthase to utilize these precursors.

Introducing a methyl ketone synthesis module: This typically involves the expression of a suitable thioesterase and potentially a decarboxylase. The genes for ShMKS1 and ShMKS2 from wild tomato are often used for this purpose. nih.gov

The choice of host is critical. For instance, Yarrowia lipolytica, an oleaginous yeast, is a promising platform due to its high native flux towards fatty acid biosynthesis. researchgate.net

Pathway Optimization Strategies in Bioproduction

To achieve high titers of methyl ketones, several pathway optimization strategies are employed in the host organism. These strategies aim to increase the precursor pool, enhance the conversion efficiency, and prevent the degradation of the product.

Key optimization strategies include:

Blocking competing pathways: Deleting genes involved in the complete β-oxidation of fatty acids (e.g., the thiolase gene fadA in E. coli) prevents the degradation of the β-ketoacyl-CoA intermediate, thus increasing its availability for the methyl ketone synthase pathway. researchgate.net

Balancing cofactor availability: The biosynthesis of fatty acids is dependent on the cofactors NADPH and NADH. Engineering the host's metabolism to ensure a balanced supply of these cofactors can improve the efficiency of the production pathway. researchgate.net

Product recovery: Methyl ketones can be volatile. Implementing in situ product recovery methods, such as a two-phase fermentation system with an organic solvent overlay, can capture the product and reduce its potential toxicity to the host cells. researchgate.net

The following table outlines common genetic modifications used in E. coli to enhance methyl ketone production:

| Genetic Modification | Target Gene(s) | Purpose |

| Gene Deletion | fadA | Block β-oxidation and prevent degradation of β-ketoacyl-CoA. |

| Gene Overexpression | fadM | Increase the conversion of β-ketoacyl-CoA to β-keto acid. |

| Gene Overexpression | fadD, fadB, acyl-CoA oxidase | Enhance the flux of fatty acids into the modified β-oxidation pathway. |

| Heterologous Expression | ShMKS1, ShMKS2 | Introduce a dedicated methyl ketone synthesis pathway. |

Comparative Metabolism of Branched-Chain Ketones

The metabolic pathways of ketones are significantly influenced by their molecular structure, including chain length, the position of the carbonyl group, and the presence and location of alkyl branches. While the metabolism of linear ketones is relatively well-understood, the introduction of a branched-chain, as seen in this compound, introduces structural complexity that can affect enzymatic recognition and transformation. The comparative metabolism of such branched-chain ketones involves various enzymatic systems, with outcomes that can differ based on the specific isomer and the biological system .

In microorganisms, a primary route for the degradation of methyl ketones is initiated by a Baeyer-Villiger monooxygenase (BVMO). asm.org This enzyme catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.org This is followed by the hydrolysis of the ester into an alcohol and a carboxylic acid by an esterase. For a branched-chain ketone like this compound, this pathway would theoretically yield acetate (B1210297) and 3-methylhexyl acetate. Subsequent hydrolysis would produce acetic acid and 3-methylhexan-1-ol. The efficiency of this pathway can be influenced by the steric hindrance imposed by the methyl group. The position of this branch is critical; a branch closer to the carbonyl group might inhibit the binding of the substrate to the active site of the BVMO more significantly than a branch located further down the carbon chain.

Studies on ketone-degrading bacteria, such as Pseudomonas species, have demonstrated their capability to metabolize a variety of ketone structures. For instance, Pseudomonas sp. KT-3 has been shown to degrade several ketone solvents, including both linear and branched-chain ketones. nih.gov This suggests that the enzymatic machinery of these organisms possesses a degree of substrate flexibility. The degradation efficiency, however, can vary depending on the specific structure of the ketone.

The table below illustrates the variety of ketones that can be degraded by Pseudomonas sp. KT-3, highlighting the diversity of structures that can be processed by its metabolic pathways.

Table 1: Ketone Substrates Degraded by Pseudomonas sp. KT-3

| Compound Name | Structure Type |

|---|---|

| Methyl ethyl ketone (MEK) | Linear |

| Diethyl ketone (DK) | Linear |

| Methyl propyl ketone (MPK) | Linear |

| Methyl isopropyl ketone (MIPK) | Branched |

| Methyl isobutyl ketone (MIBK) | Branched |

| Methyl butyl ketone (MBK) | Linear |

| Methyl isoamyl ketone (MIAK) | Branched |

Data derived from descriptive findings on the degradation capabilities of Pseudomonas sp. KT-3. nih.gov

Another significant family of enzymes involved in xenobiotic metabolism, including ketones, is the cytochrome P450 (CYP450) monooxygenases. nih.gov These enzymes are known to catalyze the hydroxylation of a wide range of organic molecules. For a branched-chain ketone, CYP450-mediated oxidation could occur at various positions on the alkyl chain. The presence and position of a methyl branch can direct the site of hydroxylation due to electronic and steric effects. Following hydroxylation, the resulting hydroxyketone can be further oxidized to a dicarbonyl compound or other intermediates, which can then enter central metabolic pathways.

The metabolism of branched-chain ketones can also be compared to the well-established pathways for the catabolism of branched-chain amino acids (BCAAs). While the initial substrates are different, the enzymatic strategies for handling branched alkyl chains may share similarities. For example, the degradation of the branched-chain keto acids derived from BCAAs involves a multi-enzyme complex, the branched-chain α-ketoacid dehydrogenase complex. This indicates that cells have evolved specific mechanisms to process branched structures, which could be analogous to the systems that metabolize branched-chain ketones.

Chemical Synthesis and Derivatization of 5 Methyl 2 Octanone

Design and Synthesis of 5-Methyl-2-octanone Derivatives

Synthesis of Bioactive Analogs (e.g., 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone)

The development of novel bioactive compounds often involves the synthesis of structural analogs derived from known chemical scaffolds. For this compound, a key aspect of creating such analogs lies in modifying its carbon skeleton or introducing functional groups that can confer or enhance biological activity. Research into these derivatives aims to explore structure-activity relationships and identify compounds with potential therapeutic or other beneficial applications.

One significant example of a bioactive analog identified in scientific literature is 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone researchgate.netinternationalscholarsjournals.com. This compound has been isolated from the gum extract of Commiphora wightii (guggul gum) and characterized through various spectroscopic methods, including IR and MS researchgate.netinternationalscholarsjournals.com. Research indicates that this analog possesses notable antibacterial properties researchgate.netinternationalscholarsjournals.com. The identification of such naturally occurring, bioactive analogs provides a basis for further synthetic exploration.

Table 1: Identified Bioactive Analog of this compound

| Compound Name | Source/Isolation Method | Reported Bioactivity | Molecular Weight (approx.) | pKa (approx.) | References |

| 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone | Isolated from Commiphora wightii (guggul gum) extract | Antibacterial | 213 g/mol | 16.696 | researchgate.netinternationalscholarsjournals.com |

While the identification and bioactivity of 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone are documented, detailed research findings specifically outlining its synthetic pathways are not extensively detailed in the provided literature. The synthesis of such complex amino-substituted ketones generally requires multi-step strategies, often involving the construction of intricate side chains and their subsequent attachment to a suitable precursor.

General approaches to synthesizing bioactive analogs of ketones like this compound can include:

Functionalization of the Carbon Skeleton: This involves modifying the existing this compound structure. Reactions could target the alpha-carbon adjacent to the carbonyl group, or other positions on the alkyl chain. However, the specific analog features a complex substitution at the C5 position, which may not be readily accessible through simple alpha-functionalization.

Convergent Synthesis Strategies: For molecules with complex side chains, a common synthetic strategy involves pre-synthesizing the side chain and then coupling it to a functionalized precursor of the main ketone scaffold. In the case of 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone , this would likely involve synthesizing the "1-methyl, 1-amino ethyl" moiety or a precursor thereof, and then attaching it to a suitably functionalized this compound derivative at the C5 position.

Introduction of Amino Groups: Various methods exist for introducing amine functionalities into organic molecules. These include reductive amination of carbonyl compounds, nucleophilic substitution reactions, or Mannich-type reactions. The specific placement and nature of the amino group in the target analog would dictate the most appropriate synthetic methodology. For instance, if a precursor with a suitable leaving group or a carbonyl at the desired position were available, reactions like nucleophilic substitution or reductive amination could be employed.

Further research would be necessary to develop and optimize specific, high-yielding synthetic routes for 5(1-methyl, 1-amino ethyl)-5-methyl-2-octanone and other related bioactive analogs, enabling detailed studies of their chemical properties and biological activities.

Advanced Analytical Methodologies for 5 Methyl 2 Octanone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 5-Methyl-2-octanone from complex mixtures and for its precise quantification. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationssemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the MS detector identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

GC-MS is particularly effective for identifying this compound in complex matrices such as food aromas or environmental samples researchgate.netsemanticscholar.org. The fragmentation pattern obtained from electron ionization (EI) in MS provides a unique fingerprint for the compound, allowing for its unambiguous identification. Typical GC-MS analyses for compounds like this compound involve capillary columns such as VF-5 MS, with programmed temperature ramps starting from around 30°C and increasing to higher temperatures over time to ensure optimal separation and detection nist.gov. The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 142, along with characteristic fragment ions resulting from the cleavage of bonds within the molecule, aiding in its identification nih.gov.

Table 5.1.1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Column | VF-5 MS, 60 m x 0.32 mm x 0.25 µm | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Temperature Program | Start: 30°C, Ramp: 2°C/min, Final: 260°C at 28 min | nist.gov |

| Ionization Method | Electron Ionization (EI) | semanticscholar.org |

| Characteristic Fragments | m/z 142 (M+), m/z 127, m/z 99, m/z 85, m/z 71, m/z 57 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniquesinternationalscholarsjournals.comnist.gov

High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and quantification of this compound, especially when dealing with less volatile matrices or when high sensitivity is required. Reverse-phase HPLC (RP-HPLC) is commonly employed.

RP-HPLC methods for this compound typically utilize C18 or Newcrom R1 columns. The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, sometimes with the addition of phosphoric acid for UV detection or formic acid for mass spectrometry compatibility sielc.com. These methods are scalable and can be adapted for preparative separations, enabling the isolation of impurities or the compound itself. The quantification is usually performed using UV detection, with wavelengths chosen based on the compound's absorbance characteristics, or by coupling HPLC with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity internationalscholarsjournals.comsielc.com.

Table 5.1.2: Representative HPLC Conditions for this compound

| Parameter | Description | Reference |

| Column Type | C18 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) / Water mixture (e.g., with phosphoric or formic acid) | sielc.com |

| Detection Method | UV-Vis or Mass Spectrometry (LC-MS) | internationalscholarsjournals.comsielc.com |

| Application Focus | Separation, quantification, impurity profiling, preparative isolation | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC)internationalscholarsjournals.com

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size stationary phases (typically < 2 µm). For this compound, UPLC methods can provide more efficient separations, particularly in complex samples where resolution is critical.

The principles are similar to HPLC, utilizing RP-HPLC columns. The use of smaller particles in UPLC necessitates higher operating pressures, which are handled by specialized UPLC systems. This technique is valuable for high-throughput analysis and for achieving better separation of closely related compounds or isomers of this compound. The development of UPLC methods for this compound can involve optimizing mobile phase composition, gradient profiles, and flow rates to maximize peak shape and sensitivity internationalscholarsjournals.com.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for confirming the structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationwebassign.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within this compound.

In ¹H NMR, the spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The methyl group at position 5 would typically appear as a doublet due to coupling with the adjacent proton. The protons on the carbons adjacent to the carbonyl group (C1 and C3) would show characteristic chemical shifts. The ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon (C=O) typically found around 200-215 ppm, the methyl carbon, and the various methylene (B1212753) and methine carbons along the octanone chain. Detailed analysis of chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, along with the ¹³C NMR data, allows for the definitive structural assignment of this compound semanticscholar.org.

Table 5.2.1: Characteristic NMR Data for this compound (Simulated)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Partner(s) |

| ¹H | CH₃ (C2) | 2.10 | s | - |

| ¹H | CH₂ (C3) | 2.35 | t | C2, C4 |

| ¹H | CH₂ (C4) | 1.58 | sext | C3, C5 |

| ¹H | CH (C5) | 1.05 | q | C4, C6, CH₃(C5) |

| ¹H | CH₃ (C5) | 0.88 | d | C5 |

| ¹H | CH₂ (C6) | 1.58 | sext | C5, C7 |

| ¹H | CH₂ (C7) | 1.25 | m | C6, C8 |

| ¹H | CH₃ (C8) | 0.88 | t | C7 |

| ¹³C | C1 (CH₃) | 29.5 | - | - |

| ¹³C | C2 (C=O) | 211.0 | - | - |

| ¹³C | C3 (CH₂) | 42.5 | - | - |

| ¹³C | C4 (CH₂) | 21.7 | - | - |

| ¹³C | C5 (CH) | 36.0 | - | - |

| ¹³C | C6 (CH₃) | 22.5 | - | - |

| ¹³C | C7 (CH₂) | 38.8 | - | - |

| ¹³C | C8 (CH₃) | 14.0 | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysiswebassign.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, IR spectroscopy primarily confirms the presence of the ketone functional group and the aliphatic hydrocarbon chain.

The most characteristic absorption band for ketones is the strong stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1705-1725 cm⁻¹ for aliphatic ketones webassign.netwebassign.net. The exact position can be influenced by factors like conjugation or ring strain, but for this compound, a strong peak in this range is expected. Additionally, the spectrum will show C-H stretching vibrations for the aliphatic chain, typically observed in the region of 2850-3000 cm⁻¹, and C-C stretching vibrations at lower wavenumbers (<1500 cm⁻¹). The absence of O-H or N-H stretching bands (broad absorptions typically above 3200 cm⁻¹) would further support the identification as a ketone rather than an alcohol or amine webassign.netwisc.edu.

Table 5.2.2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Ketone) | ~1715 | Strong | webassign.netwebassign.net |

| C-H (Aliphatic) | 2850-3000 | Strong | webassign.netwisc.edu |

| C-C (Aliphatic) | <1500 | Variable | wisc.edu |

Hyphenated Techniques and Advanced Detection Systems (e.g., GC-O, SPME-GC-MS/MS)

Hyphenated analytical techniques, which combine separation methods with sensitive detection systems, are crucial for the accurate identification and quantification of compounds like this compound within complex matrices.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) with Solid-Phase Microextraction (SPME): The combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) represents a highly sensitive and selective approach for analyzing volatile organic compounds (VOCs), including ketones. While specific studies detailing the analysis of this compound using SPME-GC-MS/MS are not extensively detailed in the provided literature, this technique is well-established for the analysis of volatile ketones. For instance, HS-SPME-GC-MS/MS has been employed for the determination of odor-active carbonyls, a class that includes ketones, in beverages such as wine acs.org. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode significantly enhances both sensitivity and specificity, making it ideal for detecting target analytes at low concentrations in complex samples acs.org. Studies have identified other ketones, such as 2-octanone (B155638), using HS-SPME-GC-MS in various matrices, indicating the general applicability of this methodology to compounds like this compound acs.orgnih.govmdpi.com. The typical workflow involves extracting volatile compounds from the sample's headspace onto a SPME fiber, followed by thermal desorption and subsequent GC separation, with MS/MS providing sensitive detection acs.org.

Gas Chromatography-Olfactometry (GC-O): Gas Chromatography-Olfactometry (GC-O) is an indispensable technique for aroma profiling, as it couples the separation power of GC with human sensory detection to identify odor-active compounds. Although direct GC-O studies specifically targeting this compound were not explicitly found in the reviewed snippets, related ketones, such as 2-octanone, have been characterized by their olfactory properties, being associated with "green and herbaceous" notes researchgate.net. GC-O is vital for understanding the sensory impact of individual volatile compounds within a mixture, and if this compound possesses a distinct aroma, GC-O would be a valuable tool for its identification and sensory evaluation in complex samples.

Performance Metrics for Ketone Analysis using HS-SPME-GC-MS: The sensitivity of HS-SPME-GC-MS for analyzing volatile compounds, including ketones, can be quantified by its Limit of Detection (LOD) and Limit of Quantification (LOQ). In a study analyzing volatile compounds in nut-based milk alternatives, model analytes from various chemical classes, including ketones, were quantified using HS-SPME-GC-MS, achieving LODs in the range of 0.33-1.67 ng g⁻¹ and LOQs between 1-5 ng g⁻¹ nih.gov. These figures highlight the technique's capability for trace-level analysis.

| Analyte Class | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Ketones (model analytes) | HS-SPME-GC-MS | 0.33-1.67 ng g⁻¹ | 1-5 ng g⁻¹ | nih.gov |

Sample Preparation and Extraction Protocols for this compound Analysis

Effective sample preparation is paramount for the successful analysis of this compound, ensuring efficient extraction and concentration of the analyte from diverse matrices prior to instrumental analysis.

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a widely utilized, solvent-free sample preparation technique for the extraction of volatile and semi-volatile compounds, which can then be directly injected into GC systems nih.govresearchgate.net. For the analysis of ketones like this compound, HS-SPME protocols typically involve incubating a sample in a sealed vial to allow analytes to partition into the headspace, followed by the exposure of a SPME fiber to this headspace for analyte adsorption acs.orgnih.gov. Optimal extraction efficiency is achieved by carefully controlling parameters such as the SPME fiber coating, sample volume, incubation temperature, and extraction time acs.orgnih.gov. For example, one protocol utilized a divinylbenzene (B73037) (DVB)/Carboxen™ CAR)/polydimethylsiloxane (PDMS) fiber, incubating 2 mL of sample at 60 °C for 40 minutes under stirring nih.gov. Another method involved a derivatization step with PFBHA followed by SPME extraction at 40 °C for 20 minutes, preceded by a 45 °C derivatization step acs.org. The selection of appropriate SPME fiber chemistry and incubation conditions is critical for the efficient recovery of this compound and other target ketones nih.gov.

Other Extraction Techniques: While HS-SPME is prominent for volatile analysis, other extraction methods may be employed depending on the sample matrix and analytical objectives. For instance, simple dilution in a suitable solvent, such as an acetonitrile/water mixture, is reported for liquid chromatography (HPLC) analysis of this compound sielc.com. For direct GC analysis of purified this compound, minimal sample preparation, such as dilution, is typically sufficient, as indicated by its purity assessment by GC avantorsciences.comvwr.com.

Typical HS-SPME Parameters for Ketone Analysis: The following table summarizes typical parameters employed in HS-SPME protocols for the analysis of ketones, illustrating the range of conditions used:

| Parameter | Example Condition 1 (Ref acs.org) | Example Condition 2 (Ref nih.gov) | Example Condition 3 (Ref mdpi.com) |

| Fiber Type | PDMS/DVB | DVB/CAR/PDMS | Not specified |

| Sample Volume | Not specified | 2 mL | 1 g (in headspace bottle) |

| Incubation Temperature | 45 °C (derivatization), 40 °C (extraction) | 60 °C | 80 °C |

| Incubation Time | 5 min (derivatization), 20 min (extraction) | 40 min | 20 min |

| Stirring Speed | 300 rpm (derivatization), 250 rpm (extraction) | Stirring (speed not specified) | 500 rpm |

| Salt Addition | Not specified | No | Not specified |

| Derivatization Agent | PFBHA | Not specified | Not specified |

Biological and Ecological Functions of 5 Methyl 2 Octanone

Role in Inter-Organismal Interactions

Volatile organic compounds (VOCs) play critical roles in mediating interactions between organisms, influencing microbial communities, and acting as signals in ecological systems. Ketones, including 2-octanone (B155638) and by extension, 5-Methyl-2-octanone, have demonstrated activity in modulating microbial behavior and interacting with insect populations.

Modulation of Microbial Biofilm Formation

Volatile organic compounds (VOCs) produced by microorganisms can significantly influence the behavior of other microbial species. Research has shown that ketones can inhibit the formation of biofilms and affect the motility of bacteria. Specifically, 2-octanone has been identified as having a notable inhibitory effect on the biofilm formation of Agrobacterium tumefaciens, a plant pathogenic bacterium. Studies indicate that 2-octanone can suppress biofilm formation even at low concentrations, such as 38.7 g/m³ mdpi.comresearchgate.netdntb.gov.ua. Furthermore, 2-octanone has been shown to suppress the swimming motility of Agrobacterium tumefaciens, which is a crucial factor in biofilm development, reducing the radius of swimming zones by approximately 2 to 5 times at doses between 12.9–64.52 g/m³ mdpi.comresearchgate.net. It is important to note that bacterial cells within mature biofilms exhibit greater resistance to the effects of ketones like 2-octanone compared to those in nascent biofilms mdpi.comresearchgate.net. While direct studies on this compound's effect on Agrobacterium tumefaciens biofilms are not extensively documented in the provided results, its structural similarity to 2-octanone suggests a potential for similar inhibitory activities within the broader class of aliphatic ketones.

Table 1: Inhibitory Effects of 2-Octanone on Agrobacterium tumefaciens

| Compound | Target Organism | Effect on Biofilm Formation | Dose (g/m³) | Effect on Swimming Motility | Dose (g/m³) |

| 2-Octanone | Agrobacterium tumefaciens | Inhibitory | 38.7 | Suppressed | 12.9–64.52 |

Antibacterial Activities of Derivatives

Essential oils and their constituent compounds, including ketones, have been investigated for their antibacterial properties. For instance, the essential oil extracted from the rhizome of Alpinia calcarata was found to contain derivatives of 2-octanone, along with other compounds. This essential oil demonstrated significant inhibitory activity against human pathogenic bacteria researchgate.net. This finding suggests that derivatives of 2-octanone, and by extension potentially derivatives of this compound, may possess antibacterial properties. Research on other microbial VOCs, such as those produced by Bacillus species, has identified ketones, including 2-octanone, which were found to be effective in inhibiting the growth of Fusarium solani nih.gov. While this specific instance refers to antifungal activity, it highlights the role of such ketones in microbial interactions.

Potential as Semiochemicals

Semiochemicals are substances that mediate interactions between organisms, often playing vital roles in insect behavior such as attraction or repulsion. 2-Octanone has been identified as a compound with potential applications as a semiochemical. It has been investigated for its role in the control and monitoring of certain insect pests. For example, 2-octanone has been studied for its toxicity against house flies and stable flies (Stomoxys calcitrans), with reported fumigant activity against house flies ufal.brresearchgate.net. In studies concerning the attraction of olive fruit flies, 2-octanone was found to be less attractive compared to other compounds, suggesting that its efficacy as an attractant can be context-dependent and influenced by the presence of other semiochemicals researchgate.net. Additionally, compounds like 2-octanone are noted to have potential applications as semiochemicals for insects, including insect attractants ekb.eg.

Table 2: Semiochemical Activity of 2-Octanone

| Compound | Target Insect Species | Role/Activity | Notes |

| 2-Octanone | House flies (Musca domestica) | Fumigant toxicity | LC50 of 7.5 µg/cm³ researchgate.net |

| 2-Octanone | Stable flies (Stomoxys calcitrans) | Control/Monitoring potential | Investigated for toxicity ufal.br |

| 2-Octanone | Olive fruit flies (Bactrocera oleae) | Attraction | Less attractive than 2-phenethyl acetate (B1210297) researchgate.net |

| Ketones | Various insects | Potential Semiochemicals | Includes insect attractants ekb.eg |

Contribution to Flavor and Aroma Profiles in Biological Systems

This compound contributes to the sensory characteristics of various biological systems, particularly in the context of food and fragrance. Its aroma and flavor profiles are influenced by its chemical structure and interactions with sensory receptors.

Sensory Perception and Olfactory Receptor Interactions (academic perspective)

The perception of odors is a complex process involving the interaction of odorant molecules with olfactory receptors (ORs). Studies investigating the structure-activity relationships of odorants have explored how different chemical structures are recognized by ORs. While specific interactions of this compound with human olfactory receptors are not detailed in the provided search results, research on related ketones offers insight. For instance, studies on aliphatic ketones have shown that olfactory sensitivity in mammals, such as mice, often exhibits a U-shaped correlation with carbon chain length, with 2-octanone frequently showing the lowest detection thresholds, indicating a strong interaction with specific olfactory receptors researchgate.net. These findings suggest that the precise structure of a ketone, including branching and functional group position, significantly influences its interaction with olfactory receptors, thereby shaping sensory perception researchgate.netoup.comnih.gov. The diverse range of olfactory receptors in organisms like C. elegans implies complex combinatorial coding for odor discrimination, where ketones like 2-octanone can be major contributors researchgate.net.

Formation in Fermentation and Food Processing

Aliphatic ketones, including 2-octanone, are known to be formed during the fermentation of various food products. In the production of fermented sausages, methyl ketones like 2-octanone can be generated through the β-oxidation of fatty acids by microorganisms, such as molds and staphylococci unibo.it. This microbial activity during fermentation contributes to the complex aroma profiles of these products. While specific details on the formation of this compound during fermentation are not explicitly provided, its presence as a flavoring agent in food products is established ontosight.ai. The use of fermentation processes in the food industry often aims to develop or enhance desirable flavor and aroma compounds, making it a relevant context for the generation of such ketones thegoodscentscompany.com.

Future Directions and Research Gaps in 5 Methyl 2 Octanone Studies

Emerging Analytical Innovations for Comprehensive Profiling

Current analytical techniques for volatile organic compounds (VOCs), including ketones like 5-Methyl-2-octanone, are advancing rapidly. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for identifying and quantifying such compounds researchgate.netfrontiersin.org. However, challenges persist in achieving comprehensive profiling, particularly in complex biological or environmental samples, and in differentiating closely related isomers.

Research Gaps and Future Directions:

Enhanced Isomer Differentiation: Developing analytical methods capable of distinguishing between potential stereoisomers or positional isomers of this compound could be crucial for understanding its specific biological interactions or origins. Techniques like chiral chromatography coupled with high-resolution mass spectrometry (HRMS) are promising avenues thermofisher.comdrawellanalytical.com.

Trace Analysis in Complex Matrices: Current methods may struggle with detecting and quantifying this compound at very low concentrations in diverse matrices such as biological fluids, environmental samples, or complex food matrices. Advancements in sample preparation, such as solid-phase microextraction (SPME), coupled with highly sensitive detection techniques like GC-TOFMS or LC-MS/MS, are needed frontiersin.orgresearchgate.netresearchgate.net.

Real-time Monitoring: The development of portable, real-time sensors or breathalyzer-like technologies for detecting VOCs, including this compound, could revolutionize environmental monitoring, food quality control, and potentially even non-invasive diagnostics, though such applications for this specific compound are largely unexplored frontiersin.orgnih.govionicon.com.

Metabolomic Profiling: Integrating this compound into broader metabolomic studies using HRMS could reveal its presence and role in various biological processes, offering a more holistic understanding of its metabolic fate and interactions within organisms or ecosystems drawellanalytical.commdpi.com.

Data Table: Emerging Analytical Techniques for Ketone Profiling

| Technique | Principle | Advantages for this compound Profiling | Current Research Gaps/Future Needs |

| GC-MS | Separation by GC, identification by MS fragmentation pattern. | Established method for volatile compound identification and quantification. | Limited isomer differentiation, sensitivity challenges in complex matrices. |

| GC × GC-MS | Two-dimensional GC separation for enhanced resolution of complex mixtures. | Improved separation of co-eluting compounds, potentially aiding isomer resolution. | Method development for specific branched ketones, specialized data analysis. |

| LC-MS/MS | Separation by LC, identification and quantification by tandem MS. | Suitable for less volatile derivatives or metabolites; high sensitivity and specificity. | Application to this compound's direct analysis or its metabolites; method optimization for trace levels. |

| HRMS (e.g., Orbitrap, TOF) | High accuracy mass measurement for elemental formula determination. | Precise identification, differentiation of isobaric compounds, and discovery of novel related compounds. | Application to complex matrices, development of comprehensive spectral libraries for branched ketones. |

| PTR-MS | Direct ionization of VOCs via proton transfer; real-time monitoring. | Rapid, sensitive detection of volatile compounds without chromatography. | Specific application to this compound in real-time environmental or biological monitoring; calibration and validation for this compound. |

| Electronic Noses (e-noses) | Array of sensors with pattern recognition for detecting complex volatile profiles. | Rapid screening and classification of volatile mixtures based on overall aroma profile. | Specificity for individual compounds like this compound; calibration for complex mixtures; understanding sensor response to branched ketones. |

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

While this compound is often cited as a synthetic compound, its potential natural occurrence and biosynthesis in microorganisms or plants are not extensively documented. Understanding how such branched-chain ketones are produced biologically could unlock new avenues for bioproduction and reveal ecological roles.

Research Gaps and Future Directions:

Identification of Biosynthetic Enzymes: Research is needed to identify specific enzymes and genes responsible for the biosynthesis of this compound in any organisms where it might be found. This could involve screening microbial or plant metabolomes and employing genomic and proteomic approaches.

Pathway Engineering: If biosynthetic pathways are elucidated, metabolic engineering of microorganisms could be employed to enhance the production of this compound through fermentation, offering a sustainable alternative to chemical synthesis.

Regulatory Mechanisms: Understanding the regulatory mechanisms that control the production of this compound in biological systems, if any, would provide insights into its physiological function and environmental signaling roles. This could involve studying gene expression patterns under different environmental conditions.

Comparative Biosynthesis: Investigating the biosynthesis of similar branched-chain ketones, such as those found in natural products, could provide a framework for predicting and discovering pathways for this compound.

Exploration of Undiscovered Biological Activities (non-clinical applications)

Beyond its role as a flavor and fragrance agent, the biological activities of this compound are largely unexplored. Given that many volatile organic compounds act as signaling molecules in ecological interactions, there is potential for undiscovered applications.

Research Gaps and Future Directions:

Semiochemical Potential: Investigating this compound as a semiochemical (e.g., insect attractant or repellent, plant defense signal) could reveal applications in integrated pest management or agricultural monitoring. Studies on other ketones have shown such roles frontiersin.org.

Microbial Interactions: Exploring its influence on microbial communities, such as quorum sensing modulation or antimicrobial properties, could uncover novel biotechnological applications.

Material Science: Evaluating its potential as a component in bio-based materials or as a precursor for novel polymers, considering its chemical structure and reactivity.

Plant Physiology: Investigating whether this compound plays a role in plant defense mechanisms, stress responses, or communication, similar to other volatile organic compounds emitted by plants.

Sustainable Synthesis and Bioproduction Methodologies

While chemical synthesis is the current primary route for obtaining this compound, there is a growing demand for greener and more sustainable production methods.

Research Gaps and Future Directions:

Green Chemistry Approaches: Developing synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents is a key area for future research. This could involve exploring novel catalytic systems or flow chemistry techniques.

Biocatalysis and Fermentation: Investigating the use of enzymes or whole-cell biocatalysts for the stereoselective synthesis of this compound could offer a more sustainable and potentially cost-effective production method. This aligns with the broader trend of bio-based chemical production mdpi.com.

Optimization of Bioproduction: If microbial pathways are identified, optimizing fermentation conditions (e.g., media composition, temperature, aeration) and downstream processing will be critical for efficient and scalable bioproduction.

Renewable Feedstocks: Exploring the use of renewable biomass-derived feedstocks for the synthesis of this compound, either chemically or biologically.

Data Table: Potential Sustainable Synthesis and Bioproduction Strategies

| Strategy | Description | Potential Benefits | Research Challenges |

| Green Chemical Synthesis | Utilizing catalytic methods, flow chemistry, or alternative reaction media to improve efficiency and reduce environmental impact. | Reduced waste, lower energy consumption, improved safety profile, potential for higher yields and purity. | Identifying highly selective and efficient catalysts, optimizing reaction conditions for branched ketones, scaling up new processes. |

| Biocatalysis | Employing isolated enzymes or whole microbial cells to catalyze specific reaction steps. | High specificity (including stereoselectivity), mild reaction conditions, reduced by-product formation, use of renewable resources. | Enzyme discovery and engineering, cofactor regeneration, stability of biocatalysts, downstream processing of products from fermentation broths. |

| Fermentative Production | Engineering microorganisms to produce this compound through metabolic pathways. | Sustainable production from simple sugars or other biomass feedstocks, potential for cost-effectiveness at scale. | Elucidating natural biosynthetic pathways, metabolic engineering to enhance flux, optimizing fermentation parameters, efficient product recovery. |

| Chemo-enzymatic Synthesis | Combining chemical and enzymatic steps to leverage the advantages of both approaches. | Can overcome limitations of purely chemical or enzymatic routes, potentially achieving complex transformations efficiently. | Identifying compatible chemical and enzymatic steps, optimizing reaction sequences, integration of different catalytic systems. |

Environmental Impact and Bioremediation Potential

Research Gaps and Future Directions:

Environmental Fate Studies: Comprehensive studies are needed to determine the degradation pathways, half-life, and potential accumulation of this compound in different environmental compartments (e.g., soil, water, air). This includes investigating abiotic degradation (e.g., photolysis, hydrolysis) and biotic degradation.

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the specific metabolic pathways involved would be beneficial for bioremediation strategies. Research into microbial consortia that can efficiently break down branched-chain ketones is warranted.

Ecotoxicity Assessment: Evaluating the toxicity of this compound to aquatic organisms, terrestrial plants, and soil microbes is essential for a complete environmental risk assessment.

Bioremediation Strategies: If this compound is found to be persistent or problematic in certain environments, developing targeted bioremediation strategies, potentially using engineered microbes or enzymatic treatments, could be necessary.

Compound List:

this compound

Q & A

Q. What are the established synthetic routes for 5-methyl-2-octanone, and how do reaction conditions influence yield?

- Methodological Answer: this compound is synthesized via oxidation of 5-methyl-2-octanol using agents like pyridinium chlorochromate (PCC) or catalytic oxidation with RuO₂. Alternatively, ketonization of carboxylic acid derivatives (e.g., via Friedel-Crafts acylation) may be employed. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yield. For example, RuO₂-mediated oxidation in acetone/water (1:1) at 0–5°C achieves ~85% yield, while elevated temperatures may promote side reactions . Optimization requires monitoring via GC-MS or NMR to track intermediate formation.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer: Key properties include:

- Boiling Point: 195–198°C (at 760 mmHg)

- Density: 0.82–0.84 g/cm³

- Solubility: Miscible with organic solvents (e.g., ethanol, DCM); limited in water (<1 mg/mL).

Analytical techniques: - GC-MS: Retention index (RI) ~1,250 using a DB-5 column.

- NMR: Distinct signals: δ 2.13 (s, 3H, methyl ketone), δ 1.25–1.50 (m, aliphatic chain protons) .

Q. What are the primary applications of this compound in basic scientific research?

- Methodological Answer:

- Organic Synthesis: Serves as a precursor for alcohols (via reduction) or esters (via nucleophilic acyl substitution).

- Metabolic Studies: Used to investigate ketone metabolism in microbial or mammalian systems.

- Neurotoxicity Models: Acts as a reference compound in neurotoxicology, often compared to n-hexane metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound?

- Methodological Answer: Contradictions arise from variability in experimental models (e.g., in vitro vs. in vivo) or dosage ranges. To address this:

- Standardize Models: Use primary neuronal cultures (rat cortical neurons) with controlled exposure durations (24–72 hr).

- Dose-Response Analysis: Test concentrations from 0.1–10 mM, measuring lactate dehydrogenase (LDH) release and mitochondrial membrane potential (ΔΨm).

- Comparative Studies: Include 2,5-hexanedione as a positive control to differentiate mechanisms (e.g., γ-diketone vs. mono-ketone neurotoxicity) .

Q. What strategies optimize the enantioselective reduction of this compound to chiral alcohols?

- Methodological Answer: Enantioselective reduction requires chiral catalysts or enzymes:

- Biocatalysis: Use ketoreductases (e.g., KRED-101 from Lactobacillus brevis) in NADPH-regenerating systems (glucose dehydrogenase cofactor recycling).

- Metal Catalysts: Employ (R)-BINAP-Ru complexes under hydrogenation conditions (50 psi H₂, 25°C).

Monitor enantiomeric excess (ee) via chiral GC (e.g., Cyclosil-B column) or HPLC with a chiral stationary phase .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Methodological Answer:

- In Vitro Assays: Incubate with human liver microsomes (HLMs) and NADPH. Quantify metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS.

- Enzyme Inhibition: Test IC₅₀ values against CYP3A4/2E1 using probe substrates (midazolam for CYP3A4, chlorzoxazone for CYP2E1).

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to CYP active sites .

Q. What experimental designs mitigate volatility-related challenges in handling this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.